![molecular formula C18H19BrFN3O B2357046 N-(2-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 329929-23-9](/img/structure/B2357046.png)

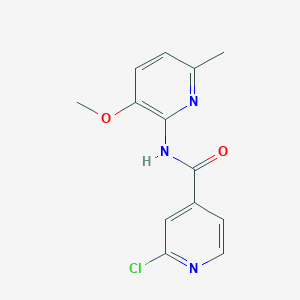

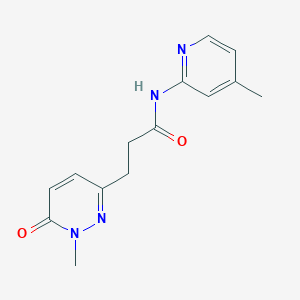

N-(2-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide, also known as BFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.

Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry

- The compound is related to flunarizine, a well-known drug used for treating migraines, dizziness, vestibular disorders, and epilepsy. This synthesis involves condensation reactions and metal-catalyzed amination (Shakhmaev, Sunagatullina, & Zorin, 2016).

- New acetamide derivatives, including those derived from piperazine or morpholine, have been synthesized for anticonvulsant properties. This includes studies on their efficacy against seizures and neurotoxicity (Kamiński, Obniska, Wiklik, & Atamanyuk, 2011).

- A series of 1-phenyl-4-substituted phthalazine derivatives, including N-(3-chloro-4-fluorophenyl)-2-(4-(4-phenylphthalazin-1-yl)piperazin-1-yl)acetamide, was synthesized for antiproliferative activity against cancer cell lines (Xin, Meng, Liu, & Zhang, 2018).

Pharmacological Properties

- Compounds related to this structure have shown promising results in antimicrobial activities. A range of synthesized piperazinyl compounds displayed significant antimicrobial activity against various bacterial strains (Mehta, Kumar, Marwaha, Narasimhan, Ramasamy, Lim, Shah, & Mani, 2019).

- Other related compounds, such as 2-(4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles, have been evaluated for anticancer activity, showing significant results against breast cancer cell lines and inhibiting VEGFR-2 (Hassan, Badr, Hassan, Abdelhamid, & Abuo-Rahma, 2021).

Anticonvulsant and Antidepressant Activity

- N-Mannich bases derived from related compounds have shown efficacy in anticonvulsant tests and lower neurotoxicity compared to standard antiepileptic drugs (Obniska, Rzepka, & Kamiński, 2012).

- Certain N-aryl derivatives, including those with piperazin-1-yl structure, have been synthesized and evaluated for their anticonvulsant activity, showing significant results in various models of epilepsy (Obniska, Rapacz, Rybka, Powroźnik, Pękala, Filipek, Żmudzki, & Kamiński, 2015).

Propiedades

IUPAC Name |

N-(2-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrFN3O/c19-16-3-1-2-4-17(16)21-18(24)13-22-9-11-23(12-10-22)15-7-5-14(20)6-8-15/h1-8H,9-13H2,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOJNTCNBXIROT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC=CC=C2Br)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrFN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-aminophenyl)thio]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2356967.png)

![1,3-dimethyl-7-(3-methylbutyl)-8-[(3-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2356968.png)

![7-benzyl-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2356975.png)

![3-(4-methoxyphenyl)-9-(propan-2-yl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2356979.png)

![2-((difluoromethyl)sulfonyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2356980.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2356986.png)